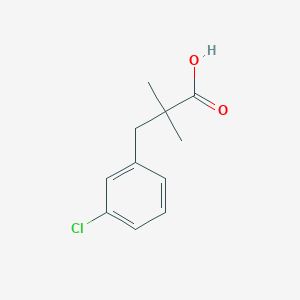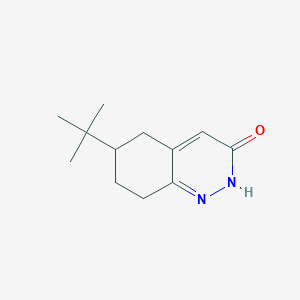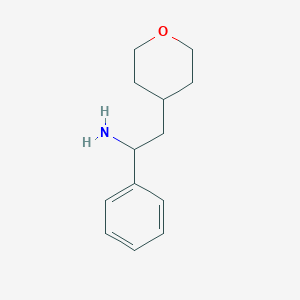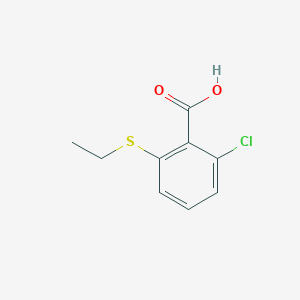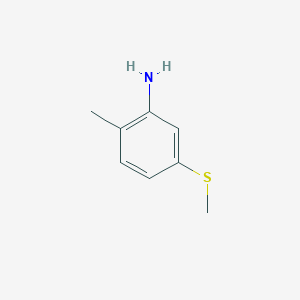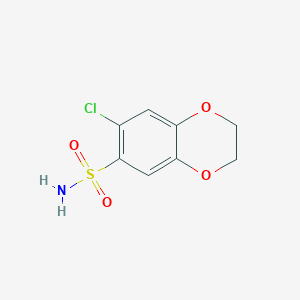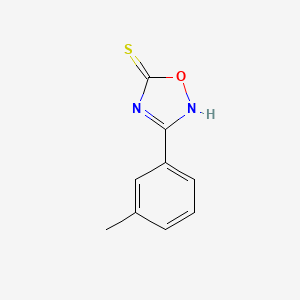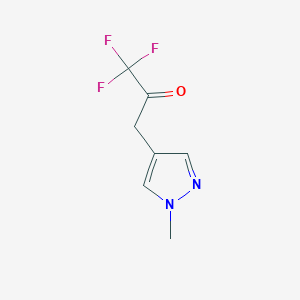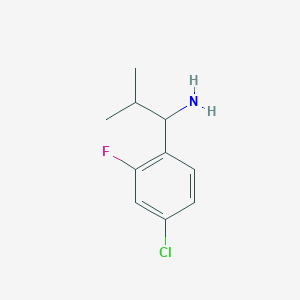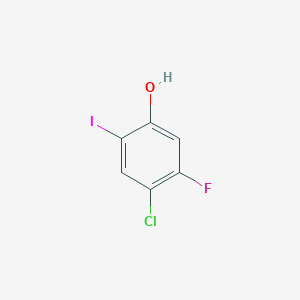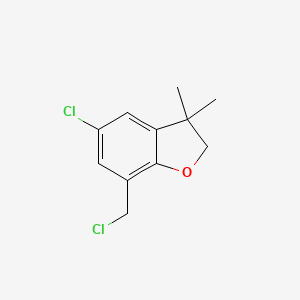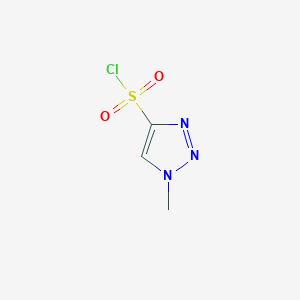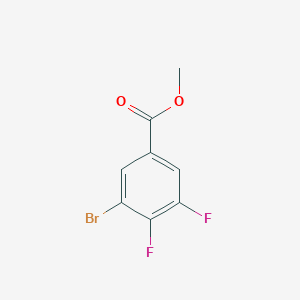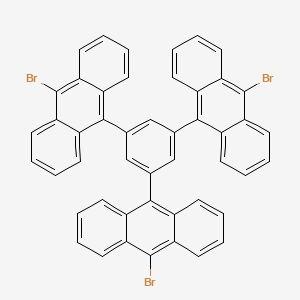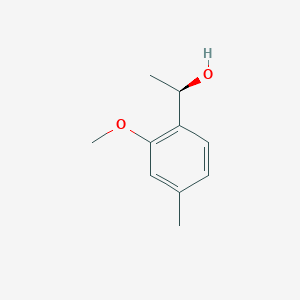
(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol
Vue d'ensemble
Description
“(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol” is a compound that is structurally similar to 4-Methoxyphenethylamine . 4-Methoxyphenethylamine is an organic compound used as a precursor for the synthesis of other organic compounds .
Synthesis Analysis
4-Methoxyphenethylamine is used as a precursor for the synthesis of other organic compounds by the alkylation reaction . It has been used in the synthesis of pyrrolo[3,2-c]carbazole, poly(4-methoxyphenethylamine) required for the immobilization of nitrogenated bases and oligonucleotides, and organopolyphosphazenes such as poly[bis(4-methoxy benzylamino)polyphosphazene] and poly[bis(4-methoxyphenethylamino)polyphosphazene] .Molecular Structure Analysis
The linear formula of 4-Methoxyphenethylamine is CH3OC6H4CH2CH2NH2 . The molecular weight is 151.21 . The SMILES string is COc1ccc(CCN)cc1 .Chemical Reactions Analysis
4-Methoxyphenethylamine inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .Physical And Chemical Properties Analysis
4-Methoxyphenethylamine is a liquid at room temperature . Its refractive index is 1.538 (lit.) . The boiling point is 138-140 °C/20 mmHg (lit.) 254-256 °C . The density is 1.031 g/mL at 20 °C (lit.) .Applications De Recherche Scientifique
Differentiation of Prochiral Protons
The differentiation of prochiral protons, H S and H R, in chiral esters of 2-arylethan-1-ols, including compounds similar to (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, was achieved using ytterbium d-3-heptafluorobutyrylcamphorate shift reagents in NMR spectrum studies (Coxon, Cambridge, & Nam, 2004).
Synthesis of Optically Pure Diols
The synthesis of optically pure diols, like (1R,2R)- and (1S,2S)-1,2-bis(pentafluorophenyl)ethane-1,2-diol, utilized intermediates structurally related to (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol through lipase-catalyzed transesterification (Sakai et al., 2000).
Stereochemistry in Isoquinoline Synthesis
The stereochemistry of compounds such as (1R,4R)-1,2,3,4-tetrahydro-4-hydroxy-6-methoxy-2-methyl-1-phenylisoquinoline, related to (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, has been determined, revealing relationships between absolute configuration and optical rotary dispersion (ORD) curves (Kametani, Sugi, Yagi, Fukumoto, & Shibuya, 1970).
Organometallic Chemistry and Catalysis
Studies in organometallic chemistry have explored the activation of compounds structurally similar to (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, leading to the synthesis of various derivatives, demonstrating their potential in catalytic processes (Bustelo, Jiménez-Tenorio, Puerta, & Valerga, 2007).
Asymmetric Hydrogenation and Catalyst Synthesis
The compound DIPAMP, which includes a structure related to (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, has been used in asymmetric hydrogenation, demonstrating the synthesis and characterization of dimeric catalyst precursors (Preetz et al., 2009).
Synthesis of Antimicrobial Compounds
Synthesis of compounds like 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one, structurally related to (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, has shown potential in the development of antimicrobial agents (Sherekar, Kakade, & Padole, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
(1R)-1-(2-methoxy-4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6,8,11H,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHALPRVTSRTBPP-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



